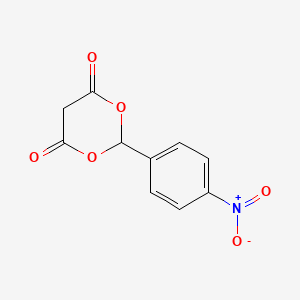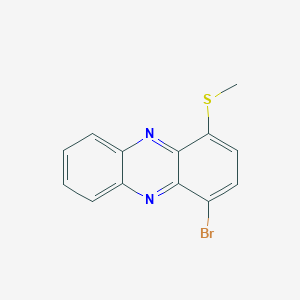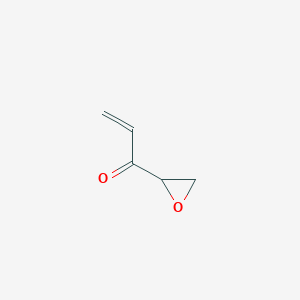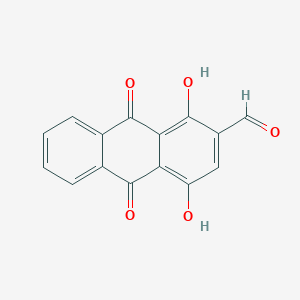
2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- is an organic compound belonging to the anthraquinone class. This compound is known for its distinctive structure, which includes an anthracene backbone with aldehyde and hydroxyl functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- typically involves the oxidation of anthracene derivatives. One common method includes the use of chromium trioxide as an oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure settings .
Analyse Des Réactions Chimiques
Types of Reactions
2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex anthraquinone derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can have different functional groups depending on the specific reaction conditions .
Applications De Recherche Scientifique
2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules. It can also participate in redox reactions, affecting cellular processes and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Anthracenecarboxaldehyde: Similar structure but lacks the hydroxyl groups.
9,10-Anthracenedicarboxylic acid: Contains carboxylic acid groups instead of aldehyde and hydroxyl groups.
9,10-Dihydroxyanthracene: Lacks the aldehyde group and has only hydroxyl groups.
Uniqueness
2-Anthracenecarboxaldehyde, 9,10-dihydro-1,4-dihydroxy-9,10-dioxo- is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Numéro CAS |
56594-55-9 |
|---|---|
Formule moléculaire |
C15H8O5 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
1,4-dihydroxy-9,10-dioxoanthracene-2-carbaldehyde |
InChI |
InChI=1S/C15H8O5/c16-6-7-5-10(17)11-12(13(7)18)15(20)9-4-2-1-3-8(9)14(11)19/h1-6,17-18H |
Clé InChI |
ZFXVFSSBPQWKNG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


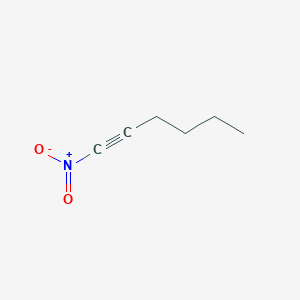
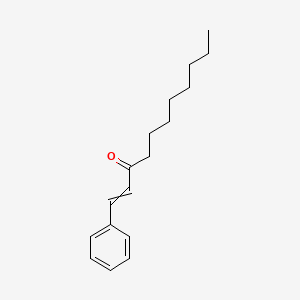
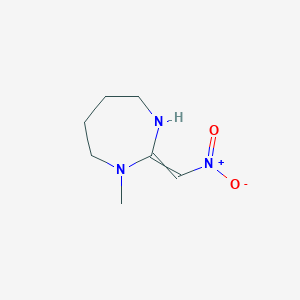

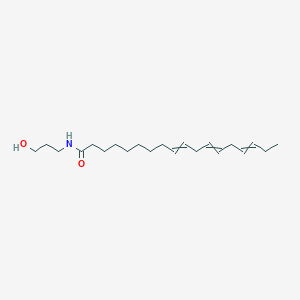
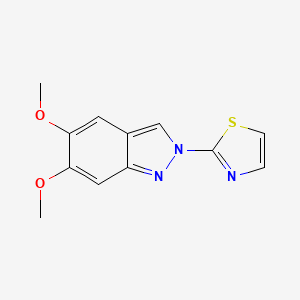
![5-Bromo-2-[(2-chloroethoxy)(2-chloropropoxy)phosphoryl]hexan-2-yl 2-bromoethyl phosphate](/img/structure/B14624835.png)
![(E)-Bis[2,4-dimethyl-3-(propan-2-yl)pentan-3-yl]diazene](/img/structure/B14624838.png)
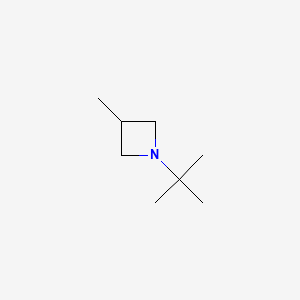
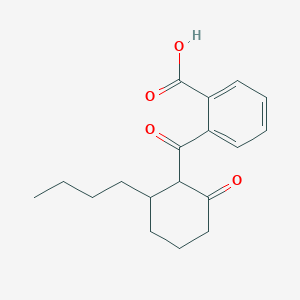
![1-[2-(4-Fluorophenyl)heptyl]imidazole;nitric acid](/img/structure/B14624849.png)
